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molecular formula C28H23F3N2O B8588813 (2-Methyl-1-trityl-1H-imidazol-4-YL)(1-(trifluoromethyl)cyclopropyl)methanone

(2-Methyl-1-trityl-1H-imidazol-4-YL)(1-(trifluoromethyl)cyclopropyl)methanone

Cat. No. B8588813
M. Wt: 460.5 g/mol
InChI Key: RDRHEUOGYGMBBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08193228B2

Procedure details

Hydrazine hydrate (30 mL) was added to a solution of (2-methyl-1-trityl-1H-imidazol-4-yl)[1-(trifluoromethyl)cyclopropyl]methanone (15.78 g, 34.2 mmol) and powdered potassium hydroxide (9.6 g, 171 mmol) in ethylene glycol (200 mL). After stirring at 120° C. for 20 min, the reaction mixture was heated at 180° C. for 2 h. After cooling to ambient temperature, water was added and the mixture was extracted twice with ethyl acetate. The combined organic extracts were washed with brine, dried (sodium sulfate) and concentrated in vacuo. Chromatography over silica eluting with 0-60% ethyl acetate/hexane afforded the title compound.
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
9.6 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O.NN.[CH3:4][C:5]1[N:6]([C:19]([C:32]2[CH:37]=[CH:36][CH:35]=[CH:34][CH:33]=2)([C:26]2[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=2)[C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)[CH:7]=[C:8]([C:10]([C:12]2([C:15]([F:18])([F:17])[F:16])[CH2:14][CH2:13]2)=O)[N:9]=1.[OH-].[K+].O>C(O)CO>[CH3:4][C:5]1[N:6]([C:19]([C:32]2[CH:37]=[CH:36][CH:35]=[CH:34][CH:33]=2)([C:26]2[CH:27]=[CH:28][CH:29]=[CH:30][CH:31]=2)[C:20]2[CH:21]=[CH:22][CH:23]=[CH:24][CH:25]=2)[CH:7]=[C:8]([CH2:10][C:12]2([C:15]([F:16])([F:17])[F:18])[CH2:13][CH2:14]2)[N:9]=1 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
30 mL
Type
reactant
Smiles
O.NN
Name
Quantity
15.78 g
Type
reactant
Smiles
CC=1N(C=C(N1)C(=O)C1(CC1)C(F)(F)F)C(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
9.6 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
200 mL
Type
solvent
Smiles
C(CO)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
After stirring at 120° C. for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated at 180° C. for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to ambient temperature
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted twice with ethyl acetate
WASH
Type
WASH
Details
The combined organic extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (sodium sulfate)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
CC=1N(C=C(N1)CC1(CC1)C(F)(F)F)C(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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